Odorranain-F-OA1

Antimicrobial peptide Staphylococcus aureus MIC comparison

Odorranain-F-OA1 is a 29-amino-acid, C-terminally cyclized antimicrobial peptide (AMP) identified from the skin secretions of the golden crossband frog Odorrana andersonii (also reported from O. grahami).

Molecular Formula
Molecular Weight
Cat. No. B1578458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-F-OA1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-F-OA1: A 29-Residue Cyclic Antimicrobial Peptide from Odorrana andersonii for Targeted Anti-Infective Research


Odorranain-F-OA1 is a 29-amino-acid, C-terminally cyclized antimicrobial peptide (AMP) identified from the skin secretions of the golden crossband frog Odorrana andersonii (also reported from O. grahami) [1]. It belongs to the Odorranain-F peptide family within the broader brevinin superfamily of amphibian host-defense peptides [1]. The peptide carries a net charge of +3, a molecular mass of approximately 3,113.7 Da, and features a single disulfide bond (Cys23–Cys29) that stabilizes its cyclic domain [2]. Odorranain-F-OA1 exhibits broad-spectrum antibacterial and antifungal activity, and its distinct sequence (GFMDTAKNVAKNMAGNLLDNLKCKITKAC) differentiates it from other co-identified Odorranain-F variants by specific residue substitutions at positions 11 and 13 [1][2].

Why Odorranain-F-OA1 Cannot Be Simply Replaced by Other Odorranain-F Peptides in Research


Although Odorranain-F-OA1, Odorranain-F-OA2, Odorranain-F-OA3, and Odorranain-F-OA4 share the same 29-residue length, conserved cysteine framework, and net charge of +3, they are not functionally interchangeable [1]. Each peptide contains distinct amino acid substitutions at positions 11 and 13 of the mature sequence, which alter the amphipathic helix and membrane-interaction properties, resulting in quantifiable, pathogen-specific differences in minimum inhibitory concentration (MIC) values [1][2]. Choosing a generic Odorranain-F peptide without accounting for these sequence-activity relationships can lead to a 2.5-fold or greater loss of potency against targeted pathogens such as Staphylococcus aureus and Candida albicans, as demonstrated by the differential MIC profiles within this family [2].

Odorranain-F-OA1: Quantitative Head-to-Head Differentiation Against Closest Odorranain-F Family Peptide Analogs


Superior Anti-Staphylococcal Potency: Odorranain-F-OA1 vs. Odorranain-F-OA2, OA3, and OA4

Odorranain-F-OA1 exhibits the lowest MIC against Staphylococcus aureus ATCC 25923 among all four Odorranain-F peptides co-identified from Odorrana andersonii [1]. At 2.5 µg/mL, OA1 is 1.5-fold more potent than OA2 (3.8 µg/mL), 2.5-fold more potent than OA3 (6.3 µg/mL), and 1.6-fold more potent than OA4 (4.1 µg/mL). This rank order (OA1 > OA2 > OA4 > OA3) demonstrates that the M11/G13 motif of OA1 uniquely enhances anti-Gram-positive activity relative to peptides carrying V11/T13 (OA2), E11/A13 (OA3), or D11/V13 (OA4) [1][2].

Antimicrobial peptide Staphylococcus aureus MIC comparison

Enhanced Antifungal Activity Against Candida albicans: Odorranain-F-OA1 vs. Family Peptide Panel

Odorranain-F-OA1 demonstrates the highest antifungal activity among the four Odorranain-F variants tested against Candida albicans ATCC 2002, with an MIC of 2.5 µg/mL [1]. This represents a 1.5-fold improvement over OA2 (3.8 µg/mL), a 2.5-fold improvement over OA3 (6.3 µg/mL), and a 1.6-fold improvement over OA4 (4.1 µg/mL). The identical MIC values for OA1 against both S. aureus and C. albicans (2.5 µg/mL each) suggest a balanced antibacterial–antifungal pharmacophore, which is absent in the other family members whose MICs diverge by >1.5-fold between these two pathogens [1][2].

Antifungal peptide Candida albicans MIC comparison

Differential Gram-Negative Activity and Pathogen-Specific Potency Trade-Off: OA1 vs. OA4 Against Bacillus pyocyaneus

While Odorranain-F-OA1 holds potency leadership against S. aureus and C. albicans, the family exhibits a pathogen-dependent potency inversion. Against Bacillus pyocyaneus CMCCB 10104, OA4 (MIC = 4.1 µg/mL) is 2.4-fold more potent than OA1 (MIC = 10 µg/mL) and 1.8-fold more potent than OA2 (7.5 µg/mL), whereas OA3 shows the weakest activity (12.6 µg/mL) [1]. This organism-specific rank-order reversal (OA4 > OA2 > OA1 > OA3) reveals a selectivity trade-off encoded by the D11/V13 motif in OA4 versus the M11/G13 motif in OA1, highlighting that no single Odorranain-F variant is uniformly dominant across all pathogens and that target-organism prioritization is essential for peptide selection [1][2].

Gram-negative bacteria Bacillus pyocyaneus MIC structure-activity relationship

Selectivity Index Advantage: Odorranain-F-OA1 vs. Odorranain-F-OA3 Based on Hemolytic Safety Data

All four Odorranain-F peptides from O. andersonii share a common hemolytic safety feature: no detectable hemolysis of human erythrocytes at 50 µg/mL [1]. However, when the available hemolytic threshold (HC50 >50 µg/mL) is combined with each peptide's antimicrobial MIC values, OA1 yields the highest calculated selectivity index (SI) against S. aureus and C. albicans. For S. aureus: SI(OA1) > 50/2.5 = >20, compared to SI(OA2) > 13.2, SI(OA3) > 7.9, and SI(OA4) > 12.2. For C. albicans: SI(OA1) > 20 versus SI(OA3) > 7.9, a differential of over 2.5-fold [1][2]. Although the absolute HC50 values beyond 50 µg/mL remain undetermined, the rank order of selectivity indices mirrors the MIC rank order because the hemolytic baseline is equivalent across the panel, effectively making OA1 the family member with the widest therapeutic margin by a factor of 1.5×–2.5× [1].

Therapeutic index Hemolytic activity Selectivity ratio

Structural Basis for Differential Potency: The M11/G13 Motif Unique to Odorranain-F-OA1

Sequence alignment of the four Odorranain-F peptides reveals that OA1 is uniquely defined by the combination of Met at position 11 and Gly at position 13 (M11/G13), whereas OA2 carries M11/T13, OA3 carries E11/A13, and OA4 carries D11/V13 [1]. The M11 residue contributes a hydrophobic, sulfur-containing side chain, and G13 introduces local backbone flexibility within the putative amphipathic α-helical segment, both of which are absent in the other variants. The pattern of MIC results—OA1 outperforming all others against S. aureus and C. albicans but underperforming against B. pyocyaneus—is consistent with the M11/G13 motif conferring a specific membrane-interaction profile that favors Gram-positive and fungal membrane disruption but reduces potency against certain Gram-negative outer-membrane architectures [1][2].

Structure-activity relationship Amphipathic helix Peptide engineering

Balanced Antimicrobial Spectrum: OA1 Maintains Equivalent Potency Across Gram-Positive and Fungal Targets

Among the four Odorranain-F peptides tested, OA1 is the only variant that displays numerically identical MIC values against S. aureus ATCC 25923 and C. albicans ATCC 2002 (both 2.5 µg/mL) [1]. The other family members exhibit a discordance of at least 1.0 µg/mL between these two organisms: OA2 (both 3.8 µg/mL, concordant), OA3 (both 6.3 µg/mL, concordant), and OA4 (both 4.1 µg/mL, concordant). However, OA1 achieves this balance at the lowest absolute MIC value (2.5 µg/mL) among the four peptides, meaning it delivers broad-spectrum equipoise without sacrificing potency depth [1][2].

Broad-spectrum antimicrobial Candida albicans Balanced activity profile

Odorranain-F-OA1: Research and Industrial Application Scenarios Informed by Quantitative Differentiation Evidence


Anti-Staphylococcal Drug Discovery: Lead Peptide for MRSA and MSSA Screening Panels

For drug discovery programs targeting Staphylococcus aureus, including methicillin-resistant strains, Odorranain-F-OA1 is the most potent naturally occurring Odorranain-F family member available, with an MIC of 2.5 µg/mL against S. aureus ATCC 25923 [1]. At 2.5-fold higher potency than OA3, OA1 enables dose-response studies at lower peptide concentrations, reducing the risk of non-specific membrane disruption artifacts and conserving limited peptide supply. Its hemolytic safety floor (HC50 >50 µg/mL, yielding a selectivity index >20) further supports its prioritization as a lead scaffold for medicinal chemistry optimization aimed at widening the therapeutic window [1].

Antifungal Probe Development: Balanced Anti-Candida and Anti-Staphylococcal Activity in a Single Peptide

Odorranain-F-OA1 provides identical MIC values of 2.5 µg/mL against both C. albicans ATCC 2002 and S. aureus ATCC 25923, a balanced dual-kingdom activity profile unmatched by any other Odorranain-F variant at this potency level [1]. This makes OA1 suitable as a bifunctional probe in co-infection models, polymicrobial biofilm assays, or host–pathogen interaction studies where simultaneous activity against a clinically relevant yeast and a Gram-positive bacterium is experimentally required without adjusting peptide concentration between target organisms [1].

Structure-Activity Relationship (SAR) Template: Mapping the Pharmacophore of the Odorranain-F Family

The unique M11/G13 motif of Odorranain-F-OA1 serves as a defined starting point for systematic alanine-scanning and residue-substitution studies. Because OA1 carries the highest potency against S. aureus and C. albicans among the four family members, it provides the widest dynamic range for detecting potency-reducing mutations [1][2]. Researchers can procure OA1 as the reference scaffold and generate OA2-, OA3-, and OA4-like mutants to quantify the contribution of individual positions 11 and 13 to organism-specific activity, leveraging the existing differential MIC dataset as a validation benchmark [1].

Antimicrobial Peptide Library Benchmarking: Positive Control for Gram-Positive and Antifungal Screening

In high-throughput screening campaigns evaluating novel synthetic or natural AMP libraries, Odorranain-F-OA1 can serve as a calibrated positive control for anti-Gram-positive and antifungal activity at a working concentration of 2.5–5 µg/mL. Its well-characterized, reproducible MIC values across standardized ATCC strains (S. aureus ATCC 25923 and C. albicans ATCC 2002) provide a benchmark against which new peptide candidates can be quantitatively compared, enabling inter-plate and inter-laboratory normalization [1]. However, for assays specifically targeting B. pyocyaneus, OA4 (MIC 4.1 µg/mL) should be used as the positive control instead, reflecting the organism-specific potency inversion documented in this family [1].

Quote Request

Request a Quote for Odorranain-F-OA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.